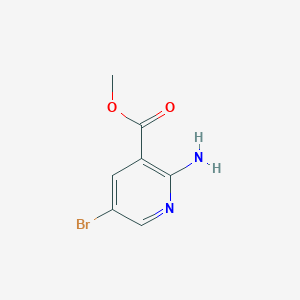

Methyl 2-amino-5-bromonicotinate

Description

Properties

IUPAC Name |

methyl 2-amino-5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWKBBOOIZBIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376965 | |

| Record name | methyl 2-amino-5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50735-34-7 | |

| Record name | Methyl 2-amino-5-bromonicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50735-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-5-bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Methyl 2-amino-5-bromonicotinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and formulation. Methyl 2-amino-5-bromonicotinate is a key building block in the creation of a variety of pharmaceutical and agrochemical compounds. This technical guide provides a detailed overview of its core physical properties, experimental protocols for its synthesis, and a visual representation of its property relationships.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, incorporating a pyridine ring with amino, bromo, and methyl ester functional groups, makes it a valuable precursor for creating more complex molecules.[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C7H7BrN2O2 | [1][2][3] |

| Molecular Weight | 231.05 g/mol | [1][2][3] |

| CAS Number | 50735-34-7 | [1][2][4] |

| Appearance | White to yellow solid | [2][3] |

| Melting Point | 143-146 °C | [1][3][4] |

| Boiling Point | 275.2 °C at 760 mmHg (Predicted) | [1][3][4] |

| Density | 1.7 ± 0.1 g/cm³ (Experimental) | [1] |

| 1.662 ± 0.06 g/cm³ (Predicted) | [3][4] | |

| pKa | 2.45 ± 0.49 (Predicted) | [3][4] |

| Refractive Index | 1.608 | [1] |

| Flash Point | 120.3 ± 25.9 °C | [1] |

| Storage Temperature | 0-8 °C, under inert gas (Nitrogen or Argon) | [2][4] |

Experimental Protocols

A common method for the synthesis of this compound involves the bromination of a precursor, followed by esterification. The following protocol is a representative example found in the literature.

Synthesis of this compound [1]

This synthesis is a two-step process starting from 2-aminonicotinic acid.

Step 1: Bromination of 2-aminonicotinic acid

-

A solution of 2-aminonicotinic acid methyl ester (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) is prepared in dichloromethane (DCM, 30 mL).

-

The mixture is stirred and cooled to 0 °C in an ice bath.

-

A solution of bromine (1.01 mL) in DCM (20 mL) is added dropwise to the cooled mixture.

-

The reaction is monitored for completion.

Step 2: Esterification of 2-amino-5-bromonicotinic acid

-

To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), concentrated sulfuric acid (2.0 mL, 36.8 mmol) is added dropwise.

-

The reaction mixture is heated to 80 °C and stirred for 18 hours.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over magnesium sulfate (MgSO4) and concentrated in vacuo.

-

The resulting product, this compound, is obtained as a white powder (1.0 g, 94% yield) and can be used without further purification.

Characterization Data:

-

Melting Point: 148–149 °C[1]

-

1H NMR (400 MHz, d6-DMSO): δ 8.24 (1H, d, J=2.4 Hz), 8.21 (1H, d, J=2.4 Hz), 6.68–6.19 (2H, br.s), 3.89 (3H, s)[1]

-

13C NMR (100 MHz, d6-DMSO): δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4[1]

-

HRMS (ESI+): Calculated for C7H7N2O2Br [M+H]+ 230.9764/232.9743, found 230.9765/232.9745[1]

-

IR (neat, cm−1): ν 3425, 3131, 2918, 1704, 1620, 1223, 796, 526[1]

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates the logical relationships between the core physical properties of this compound.

References

Synthesis of Methyl 2-amino-5-bromonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for Methyl 2-amino-5-bromonicotinate, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound (CAS No: 50735-34-7) is a crucial building block in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a brominated pyridine ring with both amino and methyl ester functionalities, makes it a versatile substrate for further chemical modifications, particularly in the development of novel therapeutics. This guide outlines the two principal synthetic strategies for its preparation: the bromination of a pre-existing ester and the esterification of a brominated acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][3] |

| Molecular Weight | 231.05 g/mol | [3][4] |

| Appearance | White to yellow solid/Off-white to pale yellow crystalline powder | [1][5] |

| Melting Point | 143-146 °C / 148-149 °C | [3][4] |

| Boiling Point | 275.2±35.0 °C (Predicted) | [4] |

| Density | 1.662±0.06 g/cm³ (Predicted) | [4] |

| Purity (HPLC) | ≥98% | [1][5] |

Synthesis Route 1: Bromination of Methyl 2-aminonicotinate

This synthetic approach involves the direct bromination of Methyl 2-aminonicotinate. The amino group at the 2-position directs the electrophilic substitution to the 5-position of the pyridine ring.

Experimental Protocol

The following protocol is based on a documented laboratory procedure[3]:

-

Dissolution: In a suitable reaction vessel, dissolve Methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) in dichloromethane (DCM, 30 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Bromination: Prepare a solution of bromine (1.01 mL) in DCM (20 mL). Add this bromine solution dropwise to the reaction mixture at 0 °C.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and neutralize any remaining acid.

-

Purification: The crude product is then purified, commonly through recrystallization or column chromatography, to yield the final product.

Synthesis Route 2: Esterification of 2-Amino-5-bromonicotinic Acid

This alternative route begins with 2-Amino-5-bromonicotinic acid, which is then esterified to form the desired methyl ester. This method is advantageous if the brominated acid is a more readily available starting material. 2-Amino-5-bromonicotinic acid can be prepared by the bromination of 2-aminonicotinic acid[6].

Experimental Protocol

The following detailed protocol has been reported[3]:

-

Reaction Setup: To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), add concentrated sulfuric acid (2.0 mL, 36.8 mmol) dropwise.

-

Heating: Stir the mixture at 80 °C for 18 hours.

-

Monitoring: Monitor the reaction for completion using TLC.

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

-

Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Product Isolation: The procedure affords the product as a white powder (1.0 g, 94% yield) without the need for further purification.

Quantitative Data Summary

The table below summarizes the reported quantitative data for the synthesis and characterization of this compound.

| Data Type | Value | Reference |

| Route 2 Yield | 94% | [3] |

| ¹H NMR (400 MHz, d₆-DMSO) | δ 8.24 (1H, d, J=2.4 Hz), 8.21 (1H, d, J=2.4 Hz), 6.68–6.19 (2H, br.s), 3.89 (3H, s) | [3] |

| ¹³C NMR (100 MHz, d₆-DMSO) | δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4 | [3] |

| HRMS (ESI+) | Calc. for C₇H₇N₂O₂Br [M+H]⁺ 230.9764/232.9743, found 230.9765/232.9745 | [3] |

| IR (neat, cm⁻¹) | ν 3425, 3131, 2918, 1704, 1620, 1223, 796, 526 | [3] |

Experimental Workflow Visualization

The logical flow of the experimental procedures for both synthesis routes can be visualized as follows.

Conclusion

This guide has detailed two reliable and well-documented synthetic routes for the preparation of this compound. The choice between the bromination of Methyl 2-aminonicotinate and the esterification of 2-Amino-5-bromonicotinic acid will likely depend on the availability and cost of the starting materials. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

Methyl 2-amino-5-bromonicotinate molecular weight and formula

An In-depth Technical Guide on Methyl 2-amino-5-bromonicotinate

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides the core data for this compound, a key building block in the synthesis of various bioactive molecules.

Physicochemical Data Summary

The molecular formula and molecular weight are critical identifiers for any chemical compound, essential for stoichiometric calculations in synthesis, and for characterization in analytical procedures. The data for this compound is presented below.

| Property | Value |

| Molecular Formula | C7H7BrN2O2 |

| Molecular Weight | 231.05 g/mol |

The molecular formula, C7H7BrN2O2, indicates the elemental composition of the molecule.[1][2][3] The molecular weight is 231.05 g/mol .[1][2][3]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.

References

A Technical Guide to Methyl 2-amino-5-bromopyridine-3-carboxylate and Its Analogs for Drug Development

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, aminobromopyridine scaffolds are particularly valuable as versatile intermediates in the synthesis of complex molecules for drug discovery. This technical guide provides an in-depth overview of Methyl 2-amino-5-bromopyridine-3-carboxylate.

Chemical Properties and Identification

Precise identification and characterization are critical for any chemical entity used in research and development. The following tables summarize the key identifiers and physical properties for the relevant compounds.

Table 1: Chemical Identification

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| User-specified Compound | Methyl 2-amino-5-bromopyridine-3-carboxylate | Not Found | C₇H₇BrN₂O₂ | 231.05 |

| Structural Isomer | Methyl 5-amino-2-bromopyridine-3-carboxylate | 1805616-77-6[1] | C₇H₇BrN₂O₂[1] | 231.05[1] |

| Key Precursor | 2-Amino-5-bromopyridine | 5-bromopyridin-2-amine[2] | 1072-97-5[2][3] | C₅H₅BrN₂[3] |

Table 2: Physical Properties

| Compound Name | Appearance | Melting Point (°C) |

| Methyl 5-bromopyridine-3-carboxylate (related compound) | Solid[4] | 96 - 100[4] |

| 2-Amino-5-bromopyridine | - | 133 - 138[3] |

Synthesis and Experimental Protocols

The synthesis of substituted aminobromopyridines typically involves multi-step processes starting from readily available pyridine precursors.

Proposed Synthesis of Methyl 2-amino-5-bromopyridine-3-carboxylate

A plausible synthetic route to the target compound can be conceptualized based on established organic chemistry principles. The following workflow illustrates a potential pathway starting from 2-aminopyridine-3-carboxylic acid.

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

A common and well-documented precursor for this family of compounds is 2-Amino-5-bromopyridine. Its synthesis from 2-aminopyridine is a foundational procedure.[5]

Objective: To synthesize 2-Amino-5-bromopyridine via bromination of 2-aminopyridine.

Materials:

-

2-aminopyridine

-

Acetic acid

-

Bromine (Br₂)

-

40% Sodium hydroxide solution

-

Petroleum ether (b.p. 60-80°C)

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 3.0 moles of 2-aminopyridine in 500 ml of acetic acid.

-

Cool the solution to below 20°C using an ice bath.

-

While stirring vigorously, add a solution of 3.0 moles of bromine dissolved in 300 ml of acetic acid dropwise over 1 hour.

-

After the addition is complete, pour the reaction mixture into 5 liters of ice water.

-

Neutralize the solution by slowly adding approximately 2 liters of 40% sodium hydroxide solution.

-

Collect the precipitated product by filtration and wash it with water until the washings are free of bromide ions.

-

Dry the crude product at 110°C. The product will be contaminated with some 2-amino-3,5-dibromopyridine.[6]

-

To purify, wash the dried solid with three 500-ml portions of hot petroleum ether to remove the dibrominated impurity.[6]

-

The remaining solid is 2-amino-5-bromopyridine, which should be sufficiently pure for subsequent reactions.[6]

Applications in Research and Drug Development

2-Amino-5-bromopyridine and its derivatives are highly valued building blocks in the pharmaceutical industry due to their versatile reactivity.[5][7]

-

Scaffold for Complex Molecules: The pyridine ring, combined with an amino group and a bromine atom, provides multiple reaction sites. The bromine atom is particularly useful for introducing chemical diversity through cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings.[7]

-

Anti-Cancer Agents: These intermediates are crucial in the synthesis of novel compounds aimed at treating cancer.[7] Researchers utilize this scaffold to design molecules that can interact with specific biological targets in cancer cells, aiming for higher efficacy and lower side effects.[7]

-

Anti-Inflammatory Drugs: The aminobromopyridine core is also a key component in the development of new anti-inflammatory agents, contributing to the pipeline of treatments for chronic inflammatory diseases.[7]

-

Antineoplastic Activity: Substituted aminopyridine derivatives have been synthesized and evaluated for their antineoplastic activity, with some compounds showing significant efficacy in preclinical models such as L1210 leukemia.[8]

Caption: Role of aminobromopyridine scaffolds in a typical drug discovery pipeline.

Safety and Handling

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols. The following data is compiled from related molecules and should be considered for handling Methyl 2-amino-5-bromopyridine-3-carboxylate.

Table 3: Hazard and Safety Information for Related Compounds

| Compound | GHS Pictogram(s) | Signal Word | Hazard Statements |

| Methyl 5-bromopyridine-3-carboxylate | Danger | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[4] | |

| 2-Amino-5-bromopyridine | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

General Handling Precautions:

-

Use only in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

References

- 1. Methyl 5-amino-2-bromopyridine-3-carboxylate | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-アミノ-5-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-溴吡啶-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Methyl 2-amino-5-bromonicotinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the solubility characteristics of Methyl 2-amino-5-bromonicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide also includes a visual representation of the experimental workflow to aid researchers in designing their own solubility studies.

Introduction

This compound (CAS No: 50735-34-7) is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring amino, bromo, and methyl ester functional groups on a pyridine ring, makes it a valuable starting material in drug discovery and development. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.

While extensive searches of chemical databases and scientific literature have been conducted, specific quantitative data on the solubility of this compound remains scarce. This guide, therefore, aims to provide a practical framework for researchers to determine these solubility parameters in their own laboratory settings.

Qualitative Solubility Data

Based on available information, the following qualitative solubility characteristics of this compound have been reported:

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Sparingly Soluble |

It is important to note that "soluble," "slightly soluble," and "sparingly soluble" are general terms and the actual solubility can vary significantly with temperature and the specific grade of the solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

Solute: High-purity this compound (≥98%)

-

Solvents: Anhydrous, analytical grade organic solvents of interest (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, tetrahydrofuran, toluene, dichloromethane)

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Temperature-controlled water bath or oil bath

-

Calibrated thermometer or thermocouple

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or a temperature-controlled bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. The time required for equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A typical duration is 24-48 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (often the same solvent used for the experiment or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solute concentration in the experimental samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the respective solvent at the given temperature. The solubility can be expressed in various units, such as:

-

g/100 mL: (grams of solute / 100 mL of solvent)

-

mol/L (Molarity): (moles of solute / Liters of solution)

-

Mass fraction: (mass of solute / total mass of the solution)

-

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

Methyl 2-amino-5-bromonicotinate melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-bromonicotinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. This compound, a versatile building block in the synthesis of various pharmaceutical agents, is one such compound. This technical guide provides a detailed overview of its melting and boiling points, supported by experimental data and protocols.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and storage. The following table summarizes the available quantitative data for these properties.

| Property | Value | Source |

| Melting Point | 143-146 °C | [1][2] |

| Boiling Point | 275.2 °C at 760 mmHg | [1] |

| 275.2 ± 35.0 °C (Predicted) | [2] |

Experimental Protocols

The following protocols are based on synthesis procedures that yield this compound, from which the melting and boiling points would be determined.

Synthesis of this compound

Protocol 1:

A suspension of 2-amino-5-bromonicotinic acid hydrobromide (18.8 g, 60.0 mmol) in 150 mL of methanol was treated with concentrated sulfuric acid (6 mL). The mixture was heated at 75 °C for 2 days. After this period, the solvent was evaporated. The residue was diluted with water (100 mL) and basified with solid sodium bicarbonate to a pH of 7-8. The product was then extracted with ethyl acetate (3 x 100 mL). The combined organic extracts were washed with brine (50 mL), dried over sodium sulfate, and filtered. The filtrate was concentrated in vacuo, and the resulting residue was purified by flash chromatography (eluent: ethyl acetate/hexanes, 1/4) to afford this compound as a white solid in 36% yield (5.0 g).[1]

Protocol 2:

In a 1000 mL three-neck round bottom flask, 2-amino-5-bromonicotinic acid (27.40 g, 126.88 mmol) was placed in an ice-water bath. Methanol (250 mL) was added, and the mixture was stirred for 15 minutes. Sulfuric acid (125.80 mL, 2360.00 mmol) was then slowly added dropwise. The reaction mixture was stirred for 8 hours at 80 °C under a nitrogen atmosphere. Subsequently, the mixture was poured into 1500 mL of ice water and neutralized with NaHCO₃ to a pH of 7. The product was extracted with dichloromethane, and the organic layer was separated and purified by column chromatography (100% dichloromethane) to yield the final product as a solid (18.5 g, 63% yield).[1]

Determination of Melting and Boiling Points

While the provided synthesis methods do not detail the specific apparatus used for melting and boiling point determination, standard laboratory procedures would be employed.

-

Melting Point Determination: A small sample of the purified solid this compound would be placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

-

Boiling Point Determination: The boiling point would be determined by distillation at a specific pressure. For a substance with a high boiling point, vacuum distillation is often employed to prevent decomposition. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocols.

References

Technical Guide to the Storage and Stability of Methyl 2-amino-5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage, stability, and handling guidelines for Methyl 2-amino-5-bromonicotinate. The information compiled herein is intended to support researchers and professionals in ensuring the integrity and purity of this compound throughout its lifecycle in a laboratory or development setting.

Compound Overview

This compound is a substituted pyridine derivative with the chemical formula C₇H₇BrN₂O₂. It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its stability is crucial for the reliability and reproducibility of experimental results.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following guidelines are based on information from safety data sheets and product information from chemical suppliers.

Storage Conditions:

-

Temperature: The recommended storage temperature is between 2°C and 8°C.[1]

-

Atmosphere: To prevent potential degradation, it is advisable to store the compound under an inert gas, such as argon or nitrogen.

-

Container: The compound should be kept in a tightly sealed container to protect it from moisture and air.

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 143-146 °C |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble in water.[2] |

Stability Profile and Potential Degradation Pathways

Potential Degradation Pathways:

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction would yield 2-amino-5-bromonicotinic acid and methanol. A study on the closely related compound, methyl nicotinate, showed that in an aqueous solution at 4°C, it degrades to nicotinic acid at a rate of approximately 0.5% per year.[1][3] The rate of hydrolysis is expected to increase with higher temperatures and at pH values deviating from neutral.

-

Oxidation: The aminopyridine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Brominated aromatic compounds can undergo photodecomposition upon exposure to UV light. This can involve the cleavage of the carbon-bromine bond, leading to debromination.

-

Thermal Degradation: At elevated temperatures, brominated aromatic compounds can decompose.[4][5][6] For this compound, this could involve decarboxylation, debromination, or other fragmentation pathways.

A proposed logical workflow for the handling and stability assessment of this compound is illustrated in the following diagram.

Proposed Experimental Protocols for Stability Assessment

The following are proposed, generalized protocols for conducting forced degradation studies to evaluate the stability of this compound. These are based on common practices for small molecule drug substances and intermediates.[7]

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for developing a stability-indicating assay.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

-

Column Temperature: Ambient or controlled (e.g., 30°C)

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[8]

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Subject aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by the developed stability-indicating HPLC method.

Stress Conditions:

| Condition | Proposed Method |

| Acid Hydrolysis | Treat the sample solution with 0.1 M HCl at 60°C. |

| Base Hydrolysis | Treat the sample solution with 0.1 M NaOH at room temperature. |

| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature. |

| Photolytic Degradation | Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). |

| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven. |

Summary of Potential Degradation Products

Based on the expected degradation pathways, the following table summarizes potential degradation products that should be monitored during stability studies.

| Degradation Pathway | Potential Degradation Product | Analytical Technique for Characterization |

| Hydrolysis | 2-Amino-5-bromonicotinic acid | LC-MS, NMR |

| Photodegradation | Methyl 2-aminonicotinate (debrominated) | LC-MS, NMR |

| Oxidation | N-oxide derivatives | LC-MS, NMR |

Conclusion

While specific stability data for this compound is limited in the public domain, an understanding of its chemical structure and the behavior of analogous compounds allows for the formulation of robust storage, handling, and stability assessment protocols. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere is critical to maintain its purity. For in-depth stability analysis, the development of a validated stability-indicating HPLC method coupled with forced degradation studies is recommended to identify potential degradation products and establish a shelf-life for the compound.

References

- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

A Technical Guide to the Key Structural Features of Methyl 2-amino-5-bromonicotinate

Introduction: Methyl 2-amino-5-bromonicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a pyridine core makes it an exceptionally versatile reagent in medicinal chemistry and drug development. This guide provides an in-depth analysis of its core structural features, physicochemical properties, and synthetic protocols, tailored for researchers and scientists in the field. The compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including potential anti-inflammatory and anti-cancer agents.[1]

Core Chemical Structure and Functional Groups

This compound, with the molecular formula C₇H₇BrN₂O₂, possesses a substituted pyridine ring at its core.[1][2][3] The strategic placement of its functional groups dictates its chemical reactivity and utility.

-

Pyridine Ring: The aromatic heterocyclic ring is the central scaffold, providing a rigid framework for the appended functional groups.

-

Amino Group (-NH₂): Located at the C2 position, this electron-donating group activates the pyridine ring and serves as a key nucleophilic site for further chemical modifications.

-

Bromo Group (-Br): Positioned at C5, the bromine atom is a critical functional handle. It acts as an excellent leaving group in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments.

-

Methyl Ester Group (-COOCH₃): The methyl nicotinate moiety at the C3 position provides a site for derivatization, most commonly through amidation to form a wide range of carboxamides.

The interplay between the electron-donating amino group and the electron-withdrawing bromo and ester groups creates a unique electronic profile that influences the molecule's reactivity and biological interactions.

Caption: Fig 1: A logical diagram illustrating the core structural components of this compound.

Physicochemical and Spectroscopic Data

The structural features are empirically confirmed through various analytical techniques. The quantitative data provides a clear fingerprint for the compound's identity and purity.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O₂ | [1],[2],[3] |

| Molecular Weight | 231.05 g/mol | [1],[2] |

| Appearance | White to yellow solid | [1],[4] |

| Melting Point | 143-146 °C | [2],[4],[5] |

| Boiling Point | 275.2 °C (Predicted) | [2],[4],[5] |

| Density | ~1.7 g/cm³ (Predicted) | [2] |

| pKa | 2.45 (Predicted) | [4],[5] |

Table 2: Spectroscopic Data Summary

| Technique | Data and Interpretation | Reference |

| ¹H NMR | (400 MHz, d₆-DMSO): δ 8.24 (d, 1H), 8.21 (d, 1H), 6.68–6.19 (br.s, 2H), 3.89 (s, 3H). Peaks correspond to the two aromatic protons on the pyridine ring, the two protons of the amino group, and the three protons of the methyl ester. | [2] |

| ¹³C NMR | (100 MHz, d₆-DMSO): δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4. Signals represent the carbonyl carbon, the five distinct carbons of the pyridine ring, and the methyl carbon. | [2] |

| IR | (neat, cm⁻¹): ν 3425, 3131 (N-H stretch), 2918 (C-H stretch), 1704 (C=O stretch), 1620 (C=C/C=N stretch). These peaks confirm the presence of the amino, alkyl, ester, and aromatic functionalities. | [2] |

| HRMS | (ESI+) [M+H]⁺: Calculated for C₇H₈BrN₂O₂⁺: 230.9764/232.9743. Found: 230.9765/232.9745. The observed isotopic pattern confirms the presence of one bromine atom and validates the molecular formula. | [2] |

Experimental Protocols: Synthesis

A common and effective method for synthesizing this compound is through the esterification of its corresponding carboxylic acid.[2]

Caption: Fig 2: A representative workflow for the synthesis of this compound via acid-catalyzed esterification.

Detailed Methodology:

-

Reaction Setup: To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), add sulfuric acid (2.0 mL, 36.8 mmol) dropwise.[2]

-

Heating: Stir the mixture at 80 °C for 18 hours. Progress should be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: Upon completion, remove the solvent under reduced pressure.[2]

-

Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

-

Isolation: Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield the final product as a white powder.[2]

Structure-Reactivity and Applications

The utility of this compound in synthesis is a direct consequence of its structural features. Each functional group provides a specific reactivity handle, making it a versatile precursor for a wide array of more complex molecules, particularly in the development of novel therapeutic agents.[1][6]

Caption: Fig 3: Logical diagram showing the relationship between the key structural features of the molecule and their functional roles in chemical synthesis.

The high reactivity of the bromine atom in Suzuki coupling reactions is a particularly notable feature, allowing for the construction of carbon-carbon bonds to build complex molecular architectures.[7] This makes the compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

This compound is a foundational reagent whose value is derived directly from its key structural features. The strategic arrangement of its functional groups on a pyridine scaffold provides a robust and versatile platform for synthetic chemists. A thorough understanding of its structure, properties, and reaction protocols is essential for leveraging its full potential in the development of novel pharmaceuticals and other advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. 50735-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: The Use of Methyl 2-amino-5-bromonicotinate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Methyl 2-amino-5-bromonicotinate is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research, serving as a precursor for a wide array of biologically active compounds.[3][4][5] Its structure, featuring a pyridine ring with amino and bromo substituents, allows for strategic modifications to create complex molecular architectures.[3][5]

These application notes provide a comprehensive guide to employing this compound in Suzuki coupling reactions. The protocols detailed below are designed to address the specific challenges associated with this substrate, such as potential catalyst inhibition by the amino and pyridine nitrogen atoms.[6][7][8]

Challenges in Suzuki Coupling with 2-Aminopyridine Derivatives

The presence of the unprotected amino group and the pyridine nitrogen in this compound can present challenges. Both basic nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[6][7][8] Furthermore, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards oxidative addition.[6] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and minimize side reactions such as protodeboronation and homocoupling.[6][7]

Quantitative Data: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of substrates analogous to this compound with various arylboronic acids. This data serves as a strong indicator of expected outcomes for the target substrate under optimized conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85[2] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 89[2] |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 82 (estimated) |

| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 85-95 | 18 | 88 (analogous substrate)[9] |

| 5 | Phenylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Dioxane | 80-100 | 12-18 | >90 (optimized for aminopyridines)[8] |

| 6 | 4-Anisylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 74 (analogous substrate)[10] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%)

-

Ligand (if required, e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)[2][7][11]

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).[2][9]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][6]

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand. Subsequently, add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe.[7][9] The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

-

Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).[6][7]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[9]

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8][9]

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[8][9]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][12]

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.[2]

Troubleshooting Common Issues

Caption: Decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.[8]

References

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: Methyl 2-amino-5-bromonicotinate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromonicotinate is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its unique structural features, including a pyridine ring substituted with amino, bromo, and methyl ester functionalities, make it an ideal starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. This intermediate is particularly valuable in the construction of kinase inhibitors, which are a cornerstone of modern targeted therapies for cancer and other diseases. The bromine atom provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl moieties. The amino group and the methyl ester offer additional sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, with a focus on its application in the development of inhibitors for key signaling pathways implicated in disease.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 50735-34-7 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 143-146 °C | [2] |

| Purity (HPLC) | ≥ 98% | [1] |

| Storage | Store at 0-8 °C | [1] |

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, cancer, and inflammatory conditions.[1][3] Its utility is most pronounced in the synthesis of kinase inhibitors, which modulate the activity of enzymes that play a critical role in cellular signaling pathways.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of drugs used in oncology and for the treatment of inflammatory diseases. The pyridine core of this compound is a common scaffold in many kinase inhibitors. The bromine atom allows for the introduction of various substituents at the 5-position of the pyridine ring via Suzuki-Miyaura cross-coupling reactions, which is a crucial step in the synthesis of many potent and selective kinase inhibitors.

Two important classes of kinases that can be targeted using derivatives of this compound are Activin-like Kinase 5 (ALK5) and Cyclin-Dependent Kinases (CDKs).

-

ALK5 Inhibitors: ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[4] Small molecule inhibitors of ALK5 are therefore of significant therapeutic interest. The general structure of many ALK5 inhibitors features a substituted pyridine or a related heterocyclic core.

-

CDK Inhibitors: Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. Aberrant CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development. Numerous CDK inhibitors have been developed, with several receiving regulatory approval for the treatment of various cancers. The chemical structures of many CDK inhibitors are based on heterocyclic scaffolds that can be synthesized from intermediates like this compound.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by pharmaceuticals derived from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of methyl 2-aminonicotinate.

Reaction Scheme:

Materials:

-

Methyl 2-aminonicotinate

-

Bromine (Br₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) in dichloromethane (30 mL), add a solution of bromine (1.01 mL in 20 mL of DCM) dropwise at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data:

| Reactant | Molar Eq. | MW ( g/mol ) | Amount | Yield (%) | Reference |

| Methyl 2-aminonicotinate | 1.0 | 152.15 | 2.0 g | - | |

| Bromine | ~1.2 | 159.81 | 1.01 mL | - | |

| Sodium bicarbonate | 2.0 | 84.01 | 2.2 g | - | |

| This compound | - | 231.05 | - | ~94% |

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a key step in the synthesis of various kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Degassed water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 85-95 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as an estimate for the expected yields with this compound.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 | |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and application of this compound in pharmaceutical synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient method for the construction of biaryl and heteroaryl scaffolds that are prevalent in many kinase inhibitors. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents targeting a range of diseases.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. The pyridine motif is a crucial component in numerous pharmaceutical agents and biologically active compounds.[1][2][3] Palladium-catalyzed reactions offer a powerful and versatile methodology for the functionalization of bromopyridines, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5][6]

The protocols and data presented herein serve as a comprehensive guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Special consideration is given to the selection of catalysts, ligands, bases, and solvents, as the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[4][7] Careful optimization of these parameters is crucial for achieving high yields and reaction efficiency.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C single bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide.[7][8] Its popularity stems from its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids.[7]

Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various bromopyridine derivatives.

| Entry | Bromopyridine Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 4-12 | Typical[4][9] |

| 2 | 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Typical[10] |

| 3 | 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2.0) | Isopropanol/H₂O | 80 | 1-4 | Typical[10][11] |

| 4 | 3-Bromopyridine-D4 | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 4-12 | Typical[9] |

| 5 | N-Cbz-vinyl-boronate | Bromobenzene | Pd(OAc)₂ (10) | PPh₃ (20) | K₃PO₄·H₂O (2.0) | Dioxane | 100 | 1.5 | Typical[12] |

*Yields are representative and optimization may be required for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[4][9][10]

Materials:

-

Bromopyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Ligand (e.g., SPhos, PPh₃) if required (see table)

-

Base (e.g., K₃PO₄, K₂CO₃) (2.0-2.2 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial, add the bromopyridine, arylboronic acid, palladium catalyst, ligand (if used), and base under an inert atmosphere.[4][10]

-

Seal the vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Add the degassed organic solvent and water via syringe. A common solvent ratio is 4:1 or 5:1 organic solvent to water.[9][13]

Procedure:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7][9]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[7]

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.[7]

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7][10]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[4][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[1][5] This reaction is a cornerstone in the pharmaceutical industry due to its broad substrate scope.[1][2]

Data Presentation: Buchwald-Hartwig Amination of Bromopyridines

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of bromopyridines.

| Entry | Bromopyridine Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromopyridin-3-amine | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 8 | Est. >95[1] |

| 2 | 6-Bromopyridin-3-amine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | cataCXium A (3) | LiHMDS (1.4) | Dioxane | 90 | 12 | Est. >90[1] |

| 3 | 6-Bromopyridin-3-amine | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | Est. >85[1] |

| 4 | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOtBu (1.4) | Toluene | 80 | 4 | 60[14] |

| 5 | 3-Bromopyridine-D4 | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | Typical[5] |

*Estimated yields based on similar reactions reported in the literature.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of a bromopyridine with a primary or secondary amine.[1][5]

Materials:

-

Bromopyridine (1.0 equiv)

-

Amine coupling partner (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Argon or Nitrogen)

Reaction Setup:

-

In a dry Schlenk flask or glovebox, combine the palladium precursor, ligand, and base.[1]

-

Add the bromopyridine to the flask.

-

Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.[1][5]

-

Add the anhydrous solvent via syringe, followed by the amine coupling partner.[1]

Procedure:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

-

Monitor the reaction's progress by TLC or LC-MS.[1]

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.[5]

Work-up and Purification:

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove palladium residues.[1][14]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyridine product.[5]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide.[15][16][17] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[16][17]

Data Presentation: Sonogashira Coupling of Bromopyridines

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aminobromopyridine derivatives.

| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 96[15] |

| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 92[8][15] |

| 3 | 3-Bromopyridine-D4 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6-24 | Typical[9] |

| 4 | 6-bromo-3-fluoropicolinonitrile | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (excess) | THF | RT | 16 | 92[18] |

| 5 | 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 85[15] |

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general guideline for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[9][15][16]

Materials:

-

Bromopyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, 2-3 mol%)

-

Copper(I) Iodide (CuI, 4-5 mol%)

-

Amine Base (e.g., Triethylamine (Et₃N), typically used as a co-solvent or in excess)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.[9][15]

-

Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).[9]

-

Degas the mixture by bubbling the inert gas through the solution for 5-10 minutes.

-

Add the terminal alkyne via syringe.[9]

Procedure:

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C).[9][15]

-

Monitor the reaction progress by TLC or LC-MS.[9]

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[16]

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylpyridine.[16]

Mandatory Visualizations

Experimental and Catalytic Cycle Diagrams

Visual representations of the experimental workflow and catalytic cycles provide a clear and concise overview of the processes involved in palladium-catalyzed cross-coupling reactions.

Caption: General experimental workflow for Pd-catalyzed cross-coupling.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. benchchem.com [benchchem.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

Applications in Anti-inflammatory and Anti-cancer Drug Discovery: Notes and Protocols

The intricate relationship between chronic inflammation and cancer is a cornerstone of modern drug discovery.[1][2] Inflammatory processes can create a microenvironment that promotes tumor development, progression, and metastasis.[1] Consequently, many signaling pathways are implicated in both inflammation and carcinogenesis, making them attractive targets for therapeutic intervention.[1][3][4][5] These shared pathways often regulate critical cellular processes such as proliferation, survival, and apoptosis.[3][6]

This document provides detailed application notes on key signaling pathways and standardized protocols for essential experimental assays used by researchers in the fields of pharmacology, cell biology, and drug development to identify and characterize novel anti-inflammatory and anti-cancer agents.

Key Signaling Pathways in Inflammation and Cancer

Understanding the molecular signaling cascades that are dysregulated in inflammation and cancer is crucial for targeted drug discovery.[7] Below are overviews of several critical pathways.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling

The NF-κB pathway is a master regulator of immune and inflammatory responses.[3][4] It controls the expression of numerous genes involved in inflammation, cell survival, and proliferation.[6] Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and various types of cancer, where it helps tumor cells evade apoptosis and promotes their growth.[3][8]

Caption: Canonical NF-κB signaling pathway activation.

MAPK (Mitogen-Activated Protein Kinase) Signaling

The MAPK pathways are a set of evolutionarily conserved kinase cascades that transduce extracellular signals to intracellular responses, regulating cell proliferation, differentiation, survival, and death.[9][10] The three major MAPK pathways are ERK, JNK, and p38. Dysregulation of these pathways is frequently observed in cancer, contributing to uncontrolled cell growth and resistance to apoptosis.[11] They are also critical in the production of inflammatory cytokines.[12]

Caption: Overview of the three major MAPK signaling cascades.

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[13][14] It is activated by various growth factors and cytokines.[15] The tumor suppressor PTEN negatively regulates this pathway.[15] Hyperactivation of the PI3K/Akt pathway, often due to mutations in PIK3CA or loss of PTEN, is one of the most common alterations in human cancers, making it a prime target for drug development.[13][15]

References

- 1. Anti-Inflammatory Drugs as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Drugs as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK signaling in inflammation-associated cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Synthesis of Heterocyclic Compounds from Methyl 2-amino-5-bromonicotinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromonicotinate is a versatile and highly valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a bromine atom, and a methyl ester on a pyridine ring, allows for a diverse range of chemical transformations. The strategic positioning of these functional groups enables sequential or one-pot reactions to construct complex heterocyclic scaffolds, which are prevalent in many biologically active compounds and functional materials.